molecular formula C22H22F3NO6 B016294 2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide CAS No. 71324-48-6

2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

Cat. No. B016294
CAS RN: 71324-48-6
M. Wt: 453.4 g/mol
InChI Key: MMPDMRMUKXXBSV-AWEZNQCLSA-N
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Description

Synthesis Analysis

Synthesis techniques for related compounds often involve complex reactions that introduce specific functional groups, including trifluoroacetamide or similar groups, to achieve desired chemical properties. For example, the synthesis of complex organometallic compounds with trifluoroacetamide groups involves multi-step chemical reactions, demonstrating the intricacy of synthesizing fluorinated compounds (Negrebetsky et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class is characterized using advanced techniques like NMR and X-ray crystallography. These methods provide insights into the compound's stereochemistry and molecular configuration, revealing the spatial arrangement of atoms and the presence of specific functional groups that define its chemical behavior (Pan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds with acetamide or trifluoro groups are diverse, including oxidative reactions, additions to alkenes, and cyclizations. These reactions illustrate the reactivity of such compounds under various conditions and their ability to participate in forming complex molecular structures (Shainyan et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding how these compounds behave in different environments and applications. The crystalline structures of related compounds, determined through X-ray crystallography, inform on the intermolecular interactions that influence the compound's physical state and stability (Fun et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, acidity or basicity, and potential for forming derivatives, are essential for predicting how these compounds can be utilized in research or industrial processes. Studies on similar compounds focus on their reactivity and potential for undergoing various chemical transformations, highlighting the versatility of compounds with acetamide and trifluoro groups (Bobbitt et al., 2013).

Scientific Research Applications

Stability and Degradation

  • Forced Degradation Study : Thiocolchicoside, a related compound, underwent degradation under acidic, basic, and oxidative conditions. This study provided insights into the stability and degradation pathways of such compounds, including 2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide (Del Grosso Erika, A. Silvio, & Grosa Giorgio, 2012).

Synthesis and Properties

Biological Activity and Applications

  • Antifungal Activity : N-(Alkyl/Aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds were synthesized and evaluated for antifungal activity, suggesting potential biological applications for similar compounds (G. Gupta & S. Wagh, 2006).
  • Herbicidal Activity : Studies on derivatives of N-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl acetamide for herbicidal activity indicate the potential agricultural applications of similar compounds (Huang Ming-zhi & Min Zhong-cheng, 2006).

Crystal Structure Analysis

  • Crystal Structure Characterization : The crystal structure analysis of (E)-2,2,2-trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide provides a model for understanding the molecular configuration of similar compounds, which may be relevant for 2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide (Gonghua Pan, C. Zhang, T. Wang, & A. Xia, 2016).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3NO6/c1-29-16-10-13-12(6-8-15(16)27)18-11(5-7-14(13)26-21(28)22(23,24)25)9-17(30-2)19(31-3)20(18)32-4/h6,8-10,14H,5,7H2,1-4H3,(H,26,28)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPDMRMUKXXBSV-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC1=O)C3=C(C(=C(C=C3CCC2NC(=O)C(F)(F)F)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CC1=O)C3=C(C(=C(C=C3CC[C@@H]2NC(=O)C(F)(F)F)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221517
Record name Acetamide, 2,2,2-trifluoro-N-(5,6,7,10-tetrahydro-1,2,3,9-tetramethoxy-10-oxobenzo(a)heptalen-7-yl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, 2,2,2-trifluoro-N-(5,6,7,10-tetrahydro-1,2,3,9-tetramethoxy-10-oxobenzo(a)heptalen-7-yl)-, (S)-

CAS RN

71324-48-6
Record name Acetamide, 2,2,2-trifluoro-N-(5,6,7,10-tetrahydro-1,2,3,9-tetramethoxy-10-oxobenzo(a)heptalen-7-yl)-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071324486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC317025
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2,2,2-trifluoro-N-(5,6,7,10-tetrahydro-1,2,3,9-tetramethoxy-10-oxobenzo(a)heptalen-7-yl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Reactant of Route 3
2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Reactant of Route 5
2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Reactant of Route 6
2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

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